6-Cyclopentylthio-9-hydroxymethylpurine is a purine analog with the molecular formula and a molecular weight of approximately 250.32 g/mol. This compound has garnered attention in biochemical research due to its potential effects on nucleic acid metabolism and its implications in cancer treatment.
This compound is classified as a purine derivative, specifically a thioether due to the presence of a sulfur atom in its structure. It is identified by the Chemical Abstracts Service (CAS) number 14196-96-4 and is cataloged in various chemical databases, including PubChem, where it is listed under the Compound Identifier (CID) 97103 .
The synthesis of 6-Cyclopentylthio-9-hydroxymethylpurine typically involves multi-step organic reactions that may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts may be employed to enhance reaction rates .
6-Cyclopentylthio-9-hydroxymethylpurine primarily participates in reactions that involve:
Reagents used in reactions involving this compound often include:
The mechanism by which 6-Cyclopentylthio-9-hydroxymethylpurine exerts its biological effects includes:
6-Cyclopentylthio-9-hydroxymethylpurine has several potential applications:
The compound 6-Cyclopentylthio-9-hydroxymethylpurine is systematically named as 6-(Cyclopentylthio)-9H-purine-9-methanol according to IUPAC conventions. Its molecular formula is C₁₁H₁₄N₄OS, corresponding to a molecular weight of 250.32 g/mol. The structure consists of a purine core modified at the 6-position with a cyclopentylthioether group (–S–C₅H₉) and at the 9-position with a hydroxymethyl substituent (–CH₂OH). Key identifiers include:
The achiral nature of the molecule (absence of defined stereocenters) simplifies its stereochemical description, as confirmed by optical inactivity measurements [2].
While direct crystallographic data for 6-cyclopentylthio-9-hydroxymethylpurine is unavailable in the provided sources, analysis of structurally related cyclopentyl-containing compounds offers insights. For example, N-cyclopentyl benzamide derivatives exhibit dihedral angles of 22.9° between aromatic planes and amide groups, influencing intermolecular interactions [5]. In such systems, the cyclopentyl ring adopts an envelope or half-chair conformation, optimizing packing efficiency.
Strong intermolecular hydrogen bonds (e.g., O–H···O with d = 1.943 Å) are critical for lattice stability in similar purine analogs. Computational models suggest that the thioether linkage in 6-cyclopentylthio-9-hydroxymethylpurine permits free rotation, enabling conformational adaptability during target binding [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR is pivotal for characterizing purine scaffolds. Key predicted signals include:
13C-NMR would display distinct signals for the purine carbons (δ 140–160 ppm), the thiocarbon (δ 45–55 ppm), and the hydroxymethyl carbon (δ 55–60 ppm) [6]. NMR’s quantitative nature allows precise concentration determination, though sensitivity limitations may necessitate higher sample concentrations compared to MS techniques [6].
Infrared (IR) Spectroscopy
Critical absorption bands include:
Mass Spectrometry (MS)
High-resolution MS shows a molecular ion peak at m/z 250.32 ([M]⁺), with fragmentation pathways involving:
Table 1: Summary of Key Spectroscopic Techniques for Characterization
Technique | Key Features | Limitations | |
---|---|---|---|
¹H-NMR | Quantifies H atoms; detects functional groups; non-destructive | Low sensitivity (μM–mM range); peak overlap in complex mixtures | |
13C-NMR | Maps carbon skeleton; identifies hybridization states | Requires isotope enrichment or long acquisition times | |
IR | Confirms bond types (O–H, C=O, C–S) | Limited specificity in polyfunctional molecules | |
MS | High sensitivity (nM range); precise MW confirmation | Destructive; requires ionization optimization | [6] |
6-Cyclopentylthio-9-hydroxymethylpurine belongs to a broader class of 9-cyclopentyl-6-substituted purines investigated for anticancer activity. Key structural analogs and their bioactivity profiles include:
Structural modifications profoundly influence target affinity:
Table 2: Anticancer Activity of Key 9-Cyclopentylpurine Analogs
Compound | 6-Substituent | Huh7 IC₅₀ (μM) | Primary Kinase Target | |
---|---|---|---|---|
6-Cyclopentylthio-9HM | Cyclopentylthio | Not reported | Unknown | |
19 | 4-H-Phenylpiperazine | 1.0 ± 0.2 | ALK, BTK | |
23 | 4-Cl-Phenyl | 0.1 ± 0.1 | c-Src pathway | |
24 | 3,4-Dichloro-phenyl | 0.04 ± 0.01 | Multikinase | |
56 | Phenoxy | 1.2 ± 0.3 | DDR2 | [3] |
Molecular docking studies reveal that 9-cyclopentylpurines bind kinase ATP pockets via:
Unlike piperazine-containing analogs (e.g., Compound 19), 6-cyclopentylthio-9-hydroxymethylpurine lacks extended aromaticity, potentially limiting its kinase affinity but offering metabolic stability advantages.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7